O-Ethyl methylphosphonothioate
Overview
Description
O-Ethyl methylphosphonothioate is an organophosphate compound known for its dual-use capabilities. It is utilized in the synthesis of pesticides and pharmaceuticals and serves as a precursor in the production of nerve agents such as Agent VM and Agent VX .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Ethyl methylphosphonothioate can be synthesized through the reaction of methylphosphonothioic dichloride with ethanol under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: O-Ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
O-Ethyl methylphosphonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex organophosphorus compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its inhibitory effects on acetylcholinesterase.
Medicine: Research is conducted on its potential use in developing antidotes for nerve agent poisoning.
Industry: It is utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
O-Ethyl methylphosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects .
Comparison with Similar Compounds
O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate (VX): A highly toxic nerve agent with similar inhibitory effects on acetylcholinesterase.
O,S-Diethyl methylphosphonothioate: A less toxic model compound used in research to study the behavior of phosphonothioates.
Uniqueness: O-Ethyl methylphosphonothioate is unique due to its dual-use nature, serving both constructive purposes in the synthesis of pharmaceuticals and pesticides, and as a precursor for nerve agents. Its versatility in chemical reactions and applications in various fields of research further highlight its significance .
Properties
IUPAC Name |
ethoxy-hydroxy-methyl-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNRHOAJIUSMOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864811 | |
Record name | O-Ethyl methylphosphonothioate | |
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Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | O-Ethyl methylphosphonothioate | |
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Vapor Pressure |
0.31 [mmHg] | |
Record name | O-Ethyl methylphosphonothioate | |
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CAS No. |
18005-40-8, 38315-72-9, 38315-77-4 | |
Record name | O-Ethyl methylphosphonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18005-40-8 | |
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Record name | O-Ethyl methylphosphonothioate | |
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Record name | O-Ethyl methylphosphonothioate, (R)- | |
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Record name | O-Ethyl methylphosphonothioate, (S)- | |
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Record name | O-Ethyl methylphosphonothioate | |
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Record name | O-Ethyl methylphosphonothioate | |
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Record name | O-ETHYL METHYLPHOSPHONOTHIOATE, (S)- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXA802UF5G | |
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Record name | O-ETHYL METHYLPHOSPHONOTHIOATE | |
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Record name | O-ETHYL METHYLPHOSPHONOTHIOATE, (R)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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